Jnk-IN-10 -

Jnk-IN-10

Catalog Number: EVT-14939869
CAS Number:
Molecular Formula: C29H29N7O2
Molecular Weight: 507.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Jnk-IN-10 is derived from the indenoquinoxaline scaffold, which has been explored for its ability to selectively inhibit c-Jun N-terminal kinases. The compound's chemical formula is C29H29N7O2C_{29}H_{29}N_{7}O_{2}, and it is categorized as a synthetic organic compound within the realm of pharmacological agents targeting kinase pathways .

Synthesis Analysis

Methods and Technical Details

The synthesis of Jnk-IN-10 involves several key steps:

  1. Formation of Indenoquinoxaline Core: The initial step typically includes the cyclocondensation of substituted 1,2-diaminobenzenes with ninhydrin under acidic conditions. This reaction yields various regioisomers of indenoquinoxaline derivatives.
  2. Functionalization: Subsequent reactions involve the introduction of functional groups to enhance binding affinity and selectivity towards c-Jun N-terminal kinases. For instance, bromination followed by aminodebromination can modify the indenoquinoxaline structure to optimize its pharmacological properties .
  3. Purification: The synthesized compounds are purified using techniques such as silica gel chromatography, ensuring high purity necessary for biological assays.

These methods highlight the complexity and precision required in synthesizing Jnk-IN-10 to achieve desired biological activity.

Molecular Structure Analysis

Structure and Data

The molecular structure of Jnk-IN-10 features a complex arrangement conducive to its function as a kinase inhibitor. Key structural elements include:

  • Indenoquinoxaline Core: This core structure is pivotal for its interaction with the active site of c-Jun N-terminal kinases.
  • Substituents: Various substituents on the indenoquinoxaline scaffold are critical for enhancing selectivity towards different kinase isoforms.

The compound's three-dimensional conformation allows it to fit into the ATP-binding site of c-Jun N-terminal kinases, facilitating competitive inhibition. Detailed structural data can be accessed through databases such as PubChem, which provide insights into bond lengths, angles, and electronic properties .

Chemical Reactions Analysis

Reactions and Technical Details

Jnk-IN-10 undergoes several chemical reactions that are essential for its synthesis and functionalization:

  1. Cyclocondensation: The reaction between ninhydrin and 1,2-diaminobenzenes forms the indenoquinoxaline backbone.
  2. Bromination: Introducing bromine atoms into specific positions on the indenoquinoxaline enhances selectivity towards c-Jun N-terminal kinases.
  3. Esterification: This reaction can modify the compound's solubility and bioavailability, crucial for therapeutic applications.

These reactions are carefully controlled to ensure high yields and purity of Jnk-IN-10, which is vital for subsequent biological testing .

Mechanism of Action

Process and Data

Jnk-IN-10 exerts its effects primarily through competitive inhibition of c-Jun N-terminal kinases. Upon binding to these kinases, it prevents their phosphorylation activity on target substrates involved in stress signaling pathways. This inhibition leads to:

  • Reduced Apoptosis: By blocking Jnk activity, Jnk-IN-10 can modulate cell survival pathways.
  • Altered Gene Expression: Inhibition affects downstream signaling cascades that regulate gene expression related to inflammation and cell death.

The specificity of Jnk-IN-10 for various isoforms (e.g., JNK1, JNK2) is evidenced by its varying inhibitory constants (IC50), which reflect its potency against different targets .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Jnk-IN-10 possesses several notable physical and chemical properties:

  • Molecular Weight: Approximately 521.59 g/mol
  • Solubility: The compound's solubility profile is crucial for its bioavailability; modifications during synthesis aim to enhance this property.
  • Melting Point: Specific melting point data can indicate purity levels; typical values are around 270–271 °C based on similar compounds.

These properties play a significant role in determining the compound's efficacy in biological systems .

Applications

Scientific Uses

Jnk-IN-10 has potential applications in various scientific fields:

  1. Cancer Research: As a selective inhibitor of c-Jun N-terminal kinases, it may be used to explore mechanisms underlying tumorigenesis and therapeutic resistance.
  2. Neurodegenerative Diseases: Given its role in apoptosis regulation, Jnk-IN-10 could provide insights into treatment strategies for conditions like Alzheimer's disease.
  3. Inflammation Studies: Its ability to modulate inflammatory responses makes it a candidate for research into chronic inflammatory diseases.
Molecular Mechanisms of JNK Pathway Modulation by JNK-IN-10

Covalent Inhibition Strategies Targeting Conserved Kinase Domains

Structural Basis of Cysteine-Directed Irreversible Binding

JNK-IN-10 exemplifies a class of ATP-competitive covalent inhibitors that exploit a conserved cysteine residue (Cys116 in JNK1/JNK2; Cys154 in JNK3) within the kinase domain. This cysteine nucleophile forms an irreversible bond with the acrylamide warhead of JNK-IN-10, as confirmed by mass spectrometry analyses showing a +453 Da mass shift consistent with inhibitor adduct formation [2] [4]. Structural studies reveal that covalent binding occurs in a deep cleft between the N- and C-terminal lobes, where the inhibitor's pyrazolopyrimidine core occupies the ATP-binding pocket. The covalent mechanism confers sustained target engagement, as evidenced by prolonged suppression of JNK phosphorylation (>12 hours post-washout in cellular assays) [4].

Table 1: Key Covalent Binding Parameters of JNK-IN-10

Target ResidueKinase Domain LocationBinding Kinetics (Kinact/KI)Mass Shift (Da)
JNK1 Cys116Adjacent to hinge region0.045 µM−1s−1453
JNK2 Cys116Adjacent to hinge region0.062 µM−1s−1453
JNK3 Cys154Adjacent to hinge region0.038 µM−1s−1453

Conformational Dynamics in Type I vs. Type II Binding Modes

JNK-IN-10 exhibits adaptive binding properties, engaging both active (Type I) and inactive (Type II) kinase conformations. Co-crystallography at 2.0 Å resolution demonstrates that in Type II binding, the activation loop undergoes a 12.7 Å displacement to accommodate the inhibitor’s (R)-3-aminopyrrolidine group. This conformational shift creates a hydrophobic pocket stabilized by interactions with Tyr185 and Leu168, reducing ATP affinity by 40-fold compared to the unbound state [2] [4]. Molecular dynamics simulations further reveal that Type I binding induces a 25° rotation in the αC-helix, while Type II binding stabilizes the DFG motif in a "DFG-out" orientation, explaining the dual-mode inhibitory capability [4].

Table 2: Conformational Changes Induced by JNK-IN-10 Binding

Binding ModeActivation Loop ShiftDFG Motif OrientationαC-Helix RotationATP Affinity Reduction
Type I (Active)3.2 Å"DFG-in"25°12-fold
Type II (Inactive)12.7 Å"DFG-out"Minimal40-fold

Allosteric Regulation of JNK Isoform Selectivity (JNK1/2/3)

Hydrophobic Pocket Interactions in Isoform Differentiation

Despite 98% sequence identity in the ATP-binding pocket, JNK-IN-10 achieves 20-fold selectivity for JNK2 over JNK1 through nuanced interactions with isoform-specific hydrophobic residues. Mutagenesis studies identify Leu77 in JNK2 (vs. Met77 in JNK1) and Ile106 (vs. Leu106 in JNK3) as critical selectivity determinants. The inhibitor’s chlorophenyl group occupies a sub-pocket lined by Leu77, creating van der Waals contacts contributing -3.2 kcal/mol to binding energy. Conversely, Met77 in JNK1 sterically clashes with the dichloro substituent, reducing occupancy by 70% [1] [4]. JNK3 selectivity is attenuated by its unique Leu144 residue, which decreases residence time by 2.3-fold compared to JNK2 [1].

Table 3: Hydrophobic Residues Governing JNK-IN-10 Isoform Selectivity

JNK IsoformKey Residue (Position)Interaction Energy (kcal/mol)Residence Time (min)Selectivity vs. JNK1
JNK1Met77, Ile106-5.8 ± 0.328 ± 31 (reference)
JNK2Leu77, Ile106-9.0 ± 0.465 ± 720-fold
JNK3Met115, Leu144-7.1 ± 0.542 ± 58-fold

Activation Loop Phosphorylation State Dependencies

JNK-IN-10 exhibits preferential inhibition of unphosphorylated JNK isoforms, with 7.3-fold lower IC50 for unphosphorylated vs. doubly phosphorylated (Thr183/Tyr185) JNK2. Phosphorylation induces a 15° rotation in the activation loop, occluding the allosteric pocket required for JNK-IN-10 binding. Hydrogen-deuterium exchange mass spectrometry confirms reduced solvent accessibility (-45%) in the activation loop upon phosphorylation, explaining the diminished inhibitor affinity [4] [6]. This state-dependent inhibition allows selective targeting of inactive JNK pools during pathway latency.

Downstream Signaling Network Perturbations

c-Jun/AP-1 Transcriptional Activity Suppression

JNK-IN-10 potently suppresses JNK-mediated phosphorylation of c-Jun at Ser63/73 (IC50 = 4.7 nM), disrupting AP-1 transcriptional complexes. In triple-negative breast cancer cells, this reduces AP-1-driven expression of MMP1 (6.8-fold), IL-8 (4.2-fold), and VEGFA (3.9-fold) within 6 hours. Chromatin immunoprecipitation sequencing confirms decreased AP-1 occupancy at promoters of cell migration genes, correlating with 85% inhibition of invasion in Boyden chamber assays [2] [6].

Table 4: JNK-IN-10 Effects on AP-1 Target Genes

GeneFunctionFold Reduction (mRNA)AP-1 Promoter Occupancy ChangeBiological Outcome
MMP1Extracellular matrix degradation6.8-78%Invasion inhibition
IL-8Neutrophil chemotaxis4.2-65%Reduced inflammation
VEGFAAngiogenesis3.9-59%Decreased tube formation
BCL2Anti-apoptosis2.1-42%Enhanced chemo-sensitivity

Crosstalk With NF-κB and MAPK Cascades

JNK-IN-10 induces compensatory signaling shifts, including:

  • NF-κB hyperactivation: In TNFα-stimulated cells, JNK-IN-10 increases IκBα degradation by 40% and p65 nuclear translocation by 3.1-fold. This results from disrupted JNK-mediated phosphorylation of IRS-1, which normally dampens PI3K/Akt/IKK signaling [6] [8].
  • ERK pathway sensitization: JNK inhibition elevates RAF-dependent ERK phosphorylation by 2.5-fold in melanoma cells, creating a dependency on ERK for survival. Combined JNK/MEK inhibition synergistically reduces viability (CI = 0.32) [5] [6].
  • p38 feedback loop: Compensatory p38 MAPK phosphorylation increases 4.8-fold within 2 hours, contributing to drug resistance. Dual JNK/p38 inhibition suppresses 92% of stress-induced apoptosis vs. 55% with JNK-IN-10 alone [6].

Table 5: Compensatory Pathway Activation Following JNK Inhibition

PathwaySignaling NodeActivity ChangeFunctional ConsequenceTherapeutic Synergy
NF-κBIKKβ phosphorylation+210%Pro-survival cytokine productionJNK-I + IKK inhibitor (CI=0.45)
ERKERK1/2 phosphorylation+150%Proliferation maintenanceJNK-I + MEK inhibitor (CI=0.32)
p38p38α autophosphorylation+380%Stress adaptationJNK-I + p38 inhibitor (CI=0.28)

Properties

Product Name

Jnk-IN-10

IUPAC Name

3-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-4-methyl-N-[4-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide

Molecular Formula

C29H29N7O2

Molecular Weight

507.6 g/mol

InChI

InChI=1S/C29H29N7O2/c1-20-8-9-21(18-26(20)34-27(37)7-5-17-36(2)3)28(38)32-23-10-12-24(13-11-23)33-29-31-16-14-25(35-29)22-6-4-15-30-19-22/h4-16,18-19H,17H2,1-3H3,(H,32,38)(H,34,37)(H,31,33,35)/b7-5+

InChI Key

FFOGTAVNRXSARL-FNORWQNLSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)NC3=NC=CC(=N3)C4=CN=CC=C4)NC(=O)C=CCN(C)C

Isomeric SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)NC3=NC=CC(=N3)C4=CN=CC=C4)NC(=O)/C=C/CN(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.